1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole
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Overview
Description
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound belonging to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a 2,4-dichloro-3-methylphenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate thioesters can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and sulfides are typical reduction products.
Scientific Research Applications
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The imidazole ring can interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways .
Comparison with Similar Compounds
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine: This compound shares the same sulfonyl group and phenyl substitution but differs in the heterocyclic ring structure.
2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5: Another compound with a similar sulfonyl group and phenyl substitution but with additional nitro groups.
Uniqueness: 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is unique due to its specific combination of the sulfonyl group, dichloromethylphenyl substitution, and imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-9(12)3-4-10(11(7)13)18(16,17)15-6-5-14-8(15)2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCNLCOHIGAIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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